N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)cyclohexanecarboxamide
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Overview
Description
N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOHEXANECARBOXAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a cyclohexanecarboxamide core linked to a phenyl group, which is further connected to a pyrimidine ring substituted with a morpholine group. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOHEXANECARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine ring, which is then functionalized with a morpholine group. This intermediate is then coupled with a phenyl group through an amination reaction. Finally, the cyclohexanecarboxamide moiety is introduced via an amidation reaction. The entire process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOHEXANECARBOXAMIDE: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amines.
Scientific Research Applications
N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOHEXANECARBOXAMIDE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOHEXANECARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)CYCLOHEXANECARBOXAMIDE: stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to simpler compounds like dichloroaniline and caffeine.
Properties
Molecular Formula |
C22H29N5O2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H29N5O2/c1-16-23-20(15-21(24-16)27-11-13-29-14-12-27)25-18-7-9-19(10-8-18)26-22(28)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,26,28)(H,23,24,25) |
InChI Key |
YFZNHLURIJZZOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4CCCCC4 |
Origin of Product |
United States |
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